MCHR2 Antagonist Activity: 100-Fold Selectivity Window Over Serotonin Transporter
This compound demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC₅₀ of 1 nM in CHO cells expressing the receptor, as assessed by inhibition of MCH-stimulated Ca²⁺ flux [1]. In contrast, the same compound exhibits substantially weaker activity at the human sodium-dependent serotonin transporter (SERT) with an IC₅₀ of 100 nM, and at the human dopamine D2 receptor with an IC₅₀ of 500 nM [2]. This intra-compound selectivity profile reveals a 100-fold discrimination between MCHR2 and SERT, and a 500-fold discrimination between MCHR2 and D2.
| Evidence Dimension | In vitro antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | MCHR2 IC₅₀ = 1 nM; SERT IC₅₀ = 100 nM; D2 IC₅₀ = 500 nM |
| Comparator Or Baseline | Intra-compound comparison across three human receptor targets |
| Quantified Difference | 100-fold (MCHR2 vs. SERT); 500-fold (MCHR2 vs. D2) |
| Conditions | Human MCHR2 expressed in CHO cells; MCH-stimulated Ca²⁺ flux assay; 10 min preincubation |
Why This Matters
This discrete target engagement profile enables researchers to probe MCHR2-mediated signaling with a defined selectivity window, allowing experimental differentiation of MCHR2-dependent effects from off-target contributions at serotonin and dopamine receptors.
- [1] BindingDB. BDBM50360708: Antagonist activity at human MCHR2 receptor. IC₅₀ = 1 nM. BindingDB entry ID 50034332. View Source
- [2] BindingDB. BDBM50360708: Multi-target affinity data including SERT (IC₅₀ = 100 nM) and D2 receptor (IC₅₀ = 500 nM). Curated by ChEMBL. View Source
